![molecular formula C8H7N3O5 B181257 N-(2,3-dinitrophenyl)acetamide CAS No. 94728-09-3](/img/structure/B181257.png)
N-(2,3-dinitrophenyl)acetamide
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Description
N-(2,3-dinitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H7N3O5 and its molecular weight is 225.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry:
N-(2,3-dinitrophenyl)acetamide serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions: The compound can undergo nucleophilic substitution to form different acetamide derivatives.
- Reduction Reactions: It can be reduced to yield corresponding amines or other functional groups, which are valuable in further synthetic pathways.
- Oxidation Reactions: The nitro groups can be oxidized to form nitroso derivatives or other oxidized products, expanding the range of possible derivatives for study.
Biological Applications
Enzyme Inhibition Studies:
this compound has been investigated for its potential as an enzyme inhibitor. The presence of the dinitrophenyl group enhances its ability to interact with biological molecules, making it a candidate for studies on enzyme kinetics and inhibition mechanisms. For instance, it has been shown to inhibit specific enzymes by binding to their active sites, which can disrupt normal cellular processes .
Pharmacological Research:
Research into the pharmacological properties of this compound has revealed potential anti-inflammatory and antimicrobial activities. Its structure allows it to interact with various biomolecules, suggesting that it could play a role in drug development aimed at treating inflammatory diseases or infections .
Medicinal Chemistry
Antidepressant Activity:
Recent studies have explored the antidepressant potential of compounds derived from this compound. In vivo evaluations using animal models have indicated that certain derivatives exhibit significant antidepressant effects when administered at specific dosages. These findings suggest that modifications to the dinitrophenyl group can enhance bioactivity and therapeutic efficacy .
Anticancer Investigations:
this compound has also been evaluated for its anticancer properties. Studies have focused on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The compound's mechanism of action may involve the modulation of apoptotic pathways and interaction with key regulatory proteins involved in cell survival .
Industrial Applications
Dyes and Pigments:
In addition to its applications in research and medicine, this compound is utilized in the production of dyes and pigments due to its vibrant color properties imparted by the dinitrophenyl group. This makes it valuable in various industrial applications where colorants are required .
Summary Table of Applications
Application Area | Specific Use | Notes |
---|---|---|
Chemical Synthesis | Reagent for substitutions and reductions | Forms various derivatives |
Biological Studies | Enzyme inhibition | Potential for disrupting cellular processes |
Medicinal Chemistry | Antidepressant and anticancer research | Significant effects observed in animal models |
Industrial Use | Production of dyes and pigments | Utilizes color properties of the compound |
Properties
CAS No. |
94728-09-3 |
---|---|
Molecular Formula |
C8H7N3O5 |
Molecular Weight |
225.16 g/mol |
IUPAC Name |
N-(2,3-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H7N3O5/c1-5(12)9-6-3-2-4-7(10(13)14)8(6)11(15)16/h2-4H,1H3,(H,9,12) |
InChI Key |
YTGWKOHORKGMHD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.